3-(3-Azidopropanoyl)-7-(diethylamino)-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Azidopropanoyl)-7-(diethylamino)-2H-1-benzopyran-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and reactivity. This compound features an azide group, a diethylamino group, and a benzopyran core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Azidopropanoyl)-7-(diethylamino)-2H-1-benzopyran-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 7-(diethylamino)-2H-1-benzopyran-2-one with 3-azidopropanoyl chloride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the decomposition of the azide group. The reaction conditions often include the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3-Azidopropanoyl)-7-(diethylamino)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the azide group can yield amines.
Substitution: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Copper(I) catalysts are frequently employed in click chemistry reactions to facilitate the formation of triazoles.
Major Products
Oxidation: Oxides of the parent compound.
Reduction: Amines.
Substitution: Triazoles.
Scientific Research Applications
3-(3-Azidopropanoyl)-7-(diethylamino)-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Azidopropanoyl)-7-(diethylamino)-2H-1-benzopyran-2-one involves its ability to participate in click chemistry reactions, forming stable triazole linkages. This property makes it useful for bioconjugation, where it can label proteins, nucleic acids, and other biomolecules. The azide group is highly reactive and can form covalent bonds with alkyne groups in the presence of a copper(I) catalyst .
Comparison with Similar Compounds
Similar Compounds
3-Azidopropanoyl chloride: A precursor used in the synthesis of 3-(3-Azidopropanoyl)-7-(diethylamino)-2H-1-benzopyran-2-one.
3-Azidopropanol: Another azide-containing compound used in various chemical reactions.
Uniqueness
What sets this compound apart is its combination of an azide group with a benzopyran core, which provides unique reactivity and versatility in chemical synthesis and applications. Its ability to undergo click chemistry reactions efficiently makes it a valuable tool in various scientific fields .
Properties
CAS No. |
873849-96-8 |
---|---|
Molecular Formula |
C16H18N4O3 |
Molecular Weight |
314.34 g/mol |
IUPAC Name |
3-(3-azidopropanoyl)-7-(diethylamino)chromen-2-one |
InChI |
InChI=1S/C16H18N4O3/c1-3-20(4-2)12-6-5-11-9-13(14(21)7-8-18-19-17)16(22)23-15(11)10-12/h5-6,9-10H,3-4,7-8H2,1-2H3 |
InChI Key |
XPELEHKRZMKUID-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)CCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.